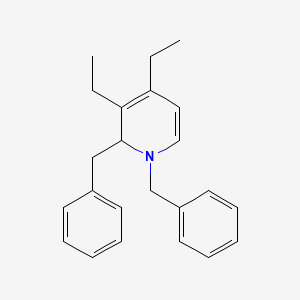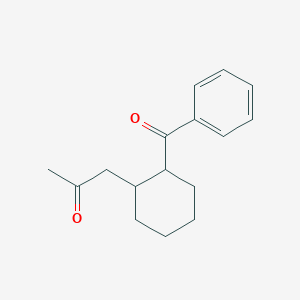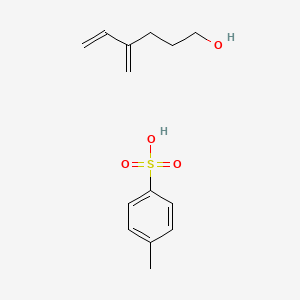
4-Methylbenzenesulfonic acid;4-methylidenehex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and 4-methylidenehex-5-en-1-ol are two distinct chemical compounds. . It is widely used as a catalyst in organic synthesis due to its strong acidic properties. On the other hand, 4-methylidenehex-5-en-1-ol is an unsaturated alcohol with a molecular structure that includes both a double bond and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene using sulfuric acid. The reaction typically involves heating toluene with concentrated sulfuric acid, resulting in the formation of 4-methylbenzenesulfonic acid . The reaction conditions include maintaining a temperature of around 100°C and using an excess of sulfuric acid to ensure complete sulfonation.
4-Methylidenehex-5-en-1-ol can be synthesized through various methods, including the aldol condensation of acetaldehyde with hexanal followed by dehydration. The reaction conditions involve using a base such as sodium hydroxide to catalyze the aldol condensation and then applying heat to induce dehydration, forming the desired product.
Industrial Production Methods
In industrial settings, 4-methylbenzenesulfonic acid is produced on a large scale using continuous sulfonation processes. These processes involve the use of reactors where toluene and sulfuric acid are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can undergo electrophilic aromatic substitution reactions.
4-Methylidenehex-5-en-1-ol can undergo:
Oxidation: Forms corresponding aldehydes or carboxylic acids.
Reduction: Forms saturated alcohols.
Addition: Reacts with hydrogen halides to form halogenated alcohols.
Common Reagents and Conditions
Esterification: Uses alcohols and acid catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like lithium aluminum hydride.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Forms esters like methyl 4-methylbenzenesulfonate.
Oxidation of 4-Methylidenehex-5-en-1-ol: Forms hexanoic acid.
Scientific Research Applications
4-Methylbenzenesulfonic acid is extensively used in organic synthesis as a catalyst for various reactions, including esterification and polymerization . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
4-Methylidenehex-5-en-1-ol is used in the synthesis of fragrances and flavors due to its unsaturated alcohol structure. It is also used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
4-Methylbenzenesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. Its mechanism involves the activation of electrophiles, making them more reactive towards nucleophiles .
4-Methylidenehex-5-en-1-ol, being an unsaturated alcohol, can participate in nucleophilic addition reactions. The double bond in its structure can react with electrophiles, while the hydroxyl group can form hydrogen bonds, influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar structure but lacks the methyl group.
Toluene: Similar structure but lacks the sulfonic acid group.
Hex-5-en-1-ol: Similar structure but lacks the methylidene group.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic properties and its ability to act as a catalyst in various organic reactions . 4-Methylidenehex-5-en-1-ol is unique due to its dual functionality as an unsaturated alcohol, making it versatile in organic synthesis.
Properties
CAS No. |
59550-43-5 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylidenehex-5-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H12O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7(2)5-4-6-8/h2-5H,1H3,(H,8,9,10);3,8H,1-2,4-6H2 |
InChI Key |
NSQJJQFAEVKZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


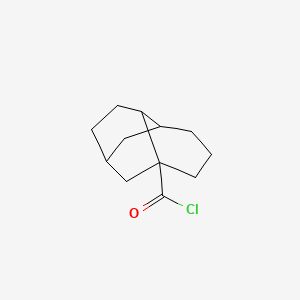
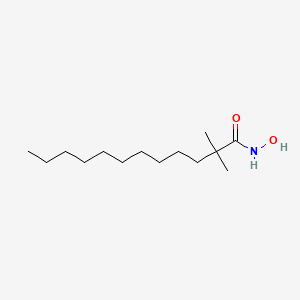
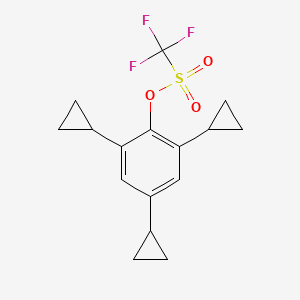
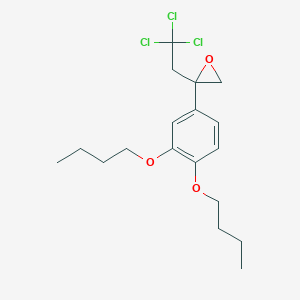
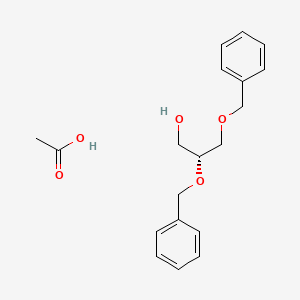

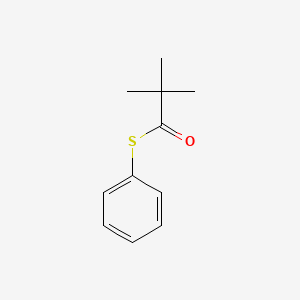

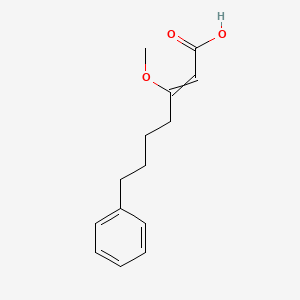
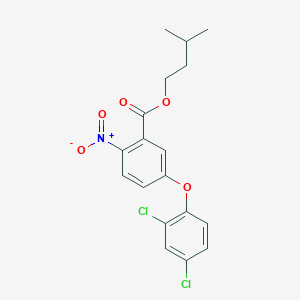

![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
